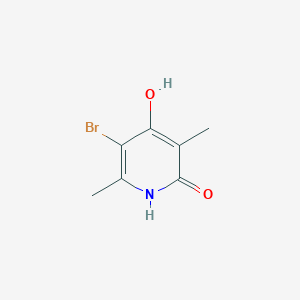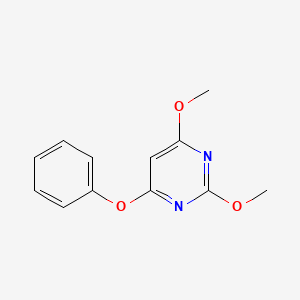![molecular formula C22H18ClF3N2O B13100192 (4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one CAS No. 247565-04-4](/img/structure/B13100192.png)
(4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Chloro-4-(cyclopropylethynyl)-3-(®-1-phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a cyclopropylethynyl group, and a quinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-4-(cyclopropylethynyl)-3-(®-1-phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Addition of the Cyclopropylethynyl Group: This can be accomplished through Sonogashira coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-6-Chloro-4-(cyclopropylethynyl)-3-(®-1-phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and hydrophobicity, making it useful in the production of advanced materials.
Wirkmechanismus
The mechanism of action of (S)-6-Chloro-4-(cyclopropylethynyl)-3-(®-1-phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the quinazolinone core interacts with nucleophilic sites on the target molecules. This dual interaction mechanism makes it a potent bioactive compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-(cyclopropylethynyl)-3-phenylethyl-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the stereochemistry of the original compound.
6-Chloro-4-(cyclopropylethynyl)-3-(1-phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: Similar structure but different stereochemistry.
6-Chloro-4-(cyclopropylethynyl)-3-(phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the stereochemistry and has a different substitution pattern.
Uniqueness
The uniqueness of (S)-6-Chloro-4-(cyclopropylethynyl)-3-(®-1-phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one lies in its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
247565-04-4 |
|---|---|
Molekularformel |
C22H18ClF3N2O |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one |
InChI |
InChI=1S/C22H18ClF3N2O/c1-14(16-5-3-2-4-6-16)28-20(29)27-19-10-9-17(23)13-18(19)21(28,22(24,25)26)12-11-15-7-8-15/h2-6,9-10,13-15H,7-8H2,1H3,(H,27,29)/t14-,21+/m1/s1 |
InChI-Schlüssel |
NERJGCYSHKKSOW-SZNDQCEHSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2C(=O)NC3=C([C@@]2(C#CC4CC4)C(F)(F)F)C=C(C=C3)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(=O)NC3=C(C2(C#CC4CC4)C(F)(F)F)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

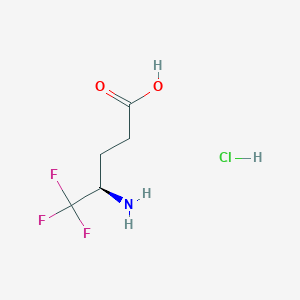

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
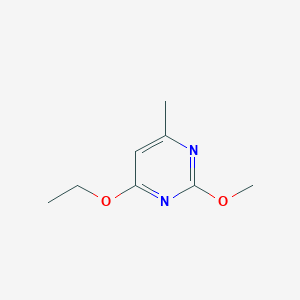

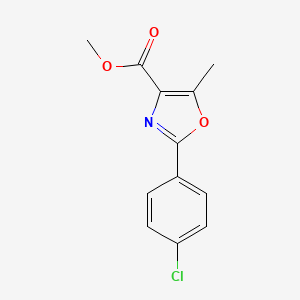
![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)
